3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring substituted with a 2,6-dinitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,6-dinitroaniline with thiazolidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use in the synthesis of explosives and as a pesticide.
2,6-Dinitroaniline: Used as an intermediate in the production of dyes and herbicides.
3,5-Dinitrobenzoic acid: Utilized in analytical chemistry as a reagent.
Uniqueness
3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89860-80-0 |
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Molecular Formula |
C10H9N3O6S |
Molecular Weight |
299.26 g/mol |
IUPAC Name |
3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H9N3O6S/c14-10(15)8-4-20-5-11(8)9-6(12(16)17)2-1-3-7(9)13(18)19/h1-3,8H,4-5H2,(H,14,15) |
InChI Key |
WUDRYTIPVTYKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CS1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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